3-Hydroxy-2-(trifluoroacetamido)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(trifluoroacetamido)propanoic acid typically involves the reaction of L-serine with methyl trifluoroacetate . The reaction proceeds under mild conditions, often in the presence of a base such as sodium hydroxide, to yield the desired product . The reaction can be summarized as follows:
[ \text{L-Serine} + \text{Methyl trifluoroacetate} \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The scalability of the reaction depends on the availability of raw materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(trifluoroacetamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The trifluoroacetamido group can be reduced under specific conditions.
Substitution: The hydroxy group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction of the trifluoroacetamido group can produce an amine .
Scientific Research Applications
3-Hydroxy-2-(trifluoroacetamido)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(trifluoroacetamido)propanoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function . The hydroxy group can also participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-2-(trifluoroacetamido)propanoic acid
- 3-(2,2,2-Trifluoroacetamido)propanoic acid
- L-Serine, N-(trifluoroacetyl)-
Uniqueness
This compound is unique due to its combination of a hydroxy group and a trifluoroacetamido group on a propanoic acid backbone. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C5H6F3NO4 |
---|---|
Molecular Weight |
201.10 g/mol |
IUPAC Name |
3-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H6F3NO4/c6-5(7,8)4(13)9-2(1-10)3(11)12/h2,10H,1H2,(H,9,13)(H,11,12) |
InChI Key |
MNZSUGIBHJBDRX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)NC(=O)C(F)(F)F)O |
Origin of Product |
United States |
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